(S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide
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Overview
Description
(S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a brominated indene moiety, which is known for its reactivity and versatility in chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: The starting material, 2,3-dihydro-6-methoxy-1H-indene, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromine atom at the 5-position.
Alkylation: The brominated intermediate is then subjected to alkylation with an appropriate alkyl halide, such as 2-bromoethylamine, under basic conditions to form the corresponding amine.
Amidation: The final step involves the reaction of the amine with propanoyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products
Oxidation: Hydroxyl or carbonyl derivatives.
Reduction: Dehalogenated products.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or cancer.
Organic Synthesis: The compound’s reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The brominated indene moiety can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-[2-(5-Bromo-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide
- (S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]butanamide
Uniqueness
(S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide is unique due to the presence of the methoxy group at the 6-position, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Properties
CAS No. |
19597-83-8 |
---|---|
Molecular Formula |
C₁₅H₂₀BrNO₂ |
Molecular Weight |
326.23 |
Synonyms |
N-[2-[(1S)-5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl]ethyl]propanamide; |
Origin of Product |
United States |
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